molecular formula C32H28F3N5O4 B1667035 Amg-487 CAS No. 473719-41-4

Amg-487

Cat. No. B1667035
M. Wt: 603.6 g/mol
InChI Key: WQTKNBPCJKRYPA-UHFFFAOYSA-N
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Description

AMG-487 is an orally active and selective antagonist of CXC chemokine receptor 3 (CXCR3). It inhibits the binding of CXCL10 and CXCL11 to CXCR3 with IC50s of 8.0 and 8.2 nM, respectively . It is also known as ®-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide .


Molecular Structure Analysis

The empirical formula of AMG-487 is C32H28F3N5O4 . Its molecular weight is 603.59 . The exact mass is 603.21 .


Chemical Reactions Analysis

AMG-487 is known to inhibit CXCR3 ligands-induced cell migration . In vitro studies have shown that AMG-487 can affect dendritic cell (DC) biology and function .


Physical And Chemical Properties Analysis

AMG-487 is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Neuromuscular Research

AMG-487 has been utilized in neuromuscular research, specifically in studies determining the potency of neuromuscular blocking and reversal agents. Acceleromyography (AMG), a method increasingly used in this field, has been employed to assess dose-response relationships and potency in neuromuscular blocking agents like rocuronium, using AMG-487 as a comparator (Claudius, Skovgaard, & Viby-Mogensen, 2009).

2. Immunological Effects on Dendritic Cells

A notable application of AMG-487 is in the study of its effects on dendritic cell biology and function. AMG-487 is a targeted blocker of the chemokine receptor CXCR3 and has been shown to affect the maturity and functionality of dendritic cells in vitro, leading to impaired T cell activation. This suggests a potential immunomodulatory role for AMG-487 during dendritic cell development (Qin et al., 2020).

3. Investigation of Pharmacokinetics in Human Subjects

Research on AMG-487 has extended to its pharmacokinetics in human subjects, particularly when administered in multiple doses. A study found that AMG-487 exhibits dose- and time-dependent pharmacokinetics with notable changes in metabolite to parent plasma concentrations, suggesting a complex biotransformation process influenced by factors like oral clearance and systemic clearance (Tonn et al., 2009).

4. Role in Chemistry of Chemokine Receptors

AMG-487's role in inhibiting the chemokine receptor CXCR3 has been explored, particularly in relation to its potential effects on inflammatory symptoms. The compound has been studied for its ability to block inflammatory cycles, offering insights into the mechanisms of inflammatory diseases and potential therapeutic applications (Optimization of a series of quinazolinone-derived antagonists of CXCR3, Liu et al., 2009).

properties

IUPAC Name

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKNBPCJKRYPA-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025828
Record name N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetamide, N-((1R)-1-(3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-

CAS RN

473719-41-4
Record name AMG-487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
C Qin, H Liu, B Tang, M Cao, Z Yu, B Liu, W Liu… - atpase-signaling.com
… , AMG 487 … AMG 487 significantly affects DC maturity in vitro and function leading to impaired T cell activation, inducing DCs to have characteristics similar to tolerogenic DCs. AMG 487 …
Number of citations: 0 atpase-signaling.com
KR Henne, TB Tran, BM VandenBrink, DA Rock… - Drug Metabolism and …, 2012 - ASPET
… at plasma concentrations that exceeded AMG 487 and M2 and M3 at … AMG 487 in urine (<0.5% of dose) served as a basis for the claim that metabolism played a major role in AMG 487 …
Number of citations: 39 dmd.aspetjournals.org
KR Henne, TB Tran, BM VandenBrink, DA Rock… - ccrsignaling.com
… ) phenyl) acetamide (AMG 487) was previously shown to generate … inhibition (TDI) with AMG 487, its M2 phenol metabolite … produced inhibition attributable to AMG 487, but only when …
Number of citations: 2 ccrsignaling.com
C Qin, H Liu, B Tang, M Cao, Z Yu, B Liu, W Liu… - Archivum Immunologiae …, 2020 - Springer
… Our results demonstrated that AMG 487 significantly affects DC maturity in vitro and function leading to impaired T cell activation, inducing DCs to have characteristics similar to …
Number of citations: 4 link.springer.com
GR Tonn, SG Wong, SC Wong, MG Johnson… - Drug metabolism and …, 2009 - ASPET
… AMG 487 (eg, intestinal/hepatic first-pass metabolism and systemic CL). The biotransformation of AMG 487 … , a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). One …
Number of citations: 31 dmd.aspetjournals.org
JC Medina, MG Johnson… - Annual Reports in …, 2005 - books.google.com
… is AMG 487 (3), which was evaluated in a phase 2a psoriasis trial [60]. AMG 487 has been … In the presence of 50% human plasma, AMG 487 inhibits 125I-IP-10 binding with an IC50 …
Number of citations: 19 books.google.com
SA Bakheet, MA Ansari, A Nadeem, SM Attia… - Cellular signalling, 2019 - Elsevier
Rheumatoid arthritis (RA) is an autoimmune disease that is characterized by uncontrolled joint inflammation and damage to bone and cartilage. Previous studies have shown that …
Number of citations: 68 www.sciencedirect.com
JE Pease - Expert Opinion on Drug Discovery, 2017 - Taylor & Francis
… pharmacokinetics emerged with AMG 487 being converted into … even more complex pathway for AMG 487 metabolism than first … series from which AMG 487 emerged identified a lead …
Number of citations: 17 www.tandfonline.com
M Johnson, AR Li, J Liu, Z Fu, L Zhu, S Miao… - Bioorganic & Medicinal …, 2007 - Elsevier
… In order to evaluate the ability of AMG 487 to inhibit cell migration in vivo we used a mouse model of bleomycin-induced cellular recruitment into the lung. In this model bleomycin is …
Number of citations: 116 www.sciencedirect.com
J Liu, Z Fu, AR Li, M Johnson, L Zhu, A Marcus… - Bioorganic & medicinal …, 2009 - Elsevier
… AMG 487 from a series of quinazolinone derivatives identified by high-throughput screening. The evaluation of AMG 487 … four fold more potent than AMG 487 in the in vitro cell migration …
Number of citations: 37 www.sciencedirect.com

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